molecular formula C13H11ClN2O B183175 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide CAS No. 56149-24-7

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No. B183175
CAS RN: 56149-24-7
M. Wt: 246.69 g/mol
InChI Key: BXPIHAODNJLFFB-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H11ClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide” consists of a pyridine ring attached to a carboxamide group and a chloro group .

Scientific Research Applications

Stereochemistry and Pharmacology

The stereochemistry of compounds structurally related to "2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide" has been explored for their pharmacological profile enhancement. Stereoisomers of such compounds demonstrate significant pharmacological advantages, with specific enantiomers showing enhanced biological activity. This suggests their potential application in designing more effective pharmacological agents (Veinberg et al., 2015).

Antitubercular Activity

Modifications of structurally similar compounds have shown promising antitubercular activity. For instance, specific derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with some showing comparable or better activity than existing drugs. This indicates their potential application in the development of new antitubercular agents (Asif, 2014).

Heterocyclic Chemistry

Compounds with pyridine and benzimidazole frameworks have been reviewed for their variable chemistry and biological activities. These compounds, including analogs of "2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide", show diverse biological and electrochemical activities, making them valuable in the synthesis of new materials with potential application in medicinal chemistry and material science (Boča et al., 2011).

Central Nervous System (CNS) Drug Synthesis

The search for new CNS acting drugs has led to the exploration of heterocyclic compounds, including those related to "2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide". Functional chemical groups within these compounds may serve as lead molecules for synthesizing new compounds with CNS activity, suggesting a broad application in developing treatments for CNS disorders (Saganuwan, 2017).

Synthetic and Catalytic Applications

The compound's structural motif is beneficial in synthesizing heterocyclic scaffolds like pyranopyrimidines, indicating its utility in medicinal and pharmaceutical industries for developing lead molecules. This showcases its application in catalysis and drug synthesis, underscoring the versatility of such chemical structures in creating biologically active compounds (Parmar et al., 2023).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPIHAODNJLFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361204
Record name 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

CAS RN

56149-24-7
Record name 2-Chloro-N-(4-methylphenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56149-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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